REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([C@@H:5]1[CH2:9][C@H:8]([OH:10])[CH2:7][C@@H:6]1[C:11]([O:13]CC)=[O:12])[CH3:4]>C([C@@H]1C[C@H](O)C[C@@H]1C(O)=O)C>[CH2:3]([CH:5]1[CH2:9][CH:8]([OH:10])[CH2:7][CH:6]1[C:11]([OH:13])=[O:12])[CH3:4] |f:0.1|
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Name
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|
Quantity
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12 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
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Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
|
Name
|
(1S,2R,4S)-2-ethyl-4-hydroxycyclopentanecarboxylic acid
|
Quantity
|
0.943 g
|
Type
|
solvent
|
Smiles
|
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The reaction mixture was stirred at ambient temperature for about 3 days
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with Et2O (3×25 mL)
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Type
|
TEMPERATURE
|
Details
|
the aqueous portion was cooled to about 0° C
|
Type
|
ADDITION
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Details
|
Aqueous HCl (5 N) was slowly added
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Type
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EXTRACTION
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Details
|
The resulting aqueous suspension was extracted with EtOAc (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×80 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
concd under reduced pressure to give a scalemic mixture
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
C(C)C1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |